Cas no 41614-16-8 (4-Chloro-3-nitrobenzanilide)

4-Chloro-3-nitrobenzanilide is a nitro-substituted benzanilide derivative with applications in organic synthesis and pharmaceutical research. Its molecular structure, featuring both chloro and nitro functional groups, makes it a versatile intermediate for further chemical modifications. The compound exhibits stability under standard conditions, facilitating handling and storage. Its reactivity allows for selective transformations, particularly in the synthesis of heterocyclic compounds and agrochemicals. The presence of electron-withdrawing groups enhances its utility in nucleophilic substitution reactions. Analytical-grade purity is typically available, ensuring reproducibility in research applications. This compound serves as a valuable building block in medicinal chemistry for developing novel pharmacophores.
4-Chloro-3-nitrobenzanilide structure
4-Chloro-3-nitrobenzanilide structure
商品名:4-Chloro-3-nitrobenzanilide
CAS番号:41614-16-8
MF:C13H9ClN2O3
メガワット:276.67516207695
CID:1513111
PubChem ID:96073

4-Chloro-3-nitrobenzanilide 化学的及び物理的性質

名前と識別子

    • 4-chloro-3-nitro-n-phenylbenzamide
    • AC1L3VO9
    • Benzamide, 4-chloro-3-nitro-N-phenyl-
    • AC1Q5AN0
    • 4-chloro-3-nitro-benzoic acid anilide
    • 3-Nitro-4-chlorobenzanilide
    • SureCN1455286
    • CTK1D6384
    • 4-Chlor-3-nitro-benzoesaeure-anilid
    • 4-Chloro-3-nitrobenzanilide
    • NSC50641
    • Benzamide,4-chloro-3-nitro-N-phenyl
    • 6139AF
    • 4-Chloro-3-nitro-N-phenyl-benzamide
    • (4-chloro-3-nitrophenyl)-N-benzamide
    • NCI60_004219
    • ST50545332
    • 41614-16-8
    • EINECS 255-463-3
    • NS00031023
    • AKOS000162989
    • 3-nitro-4-chloro-benzanilide
    • NSC 50641
    • UNII-AMW8E5UU4B
    • SCHEMBL1455286
    • MFCD00016988
    • AMW8E5UU4B
    • NSC-50641
    • DTXSID8068333
    • CHEMBL1967789
    • DTXCID3039957
    • MDL: MFCD00016988
    • インチ: 1S/C13H9ClN2O3/c14-11-7-6-9(8-12(11)16(18)19)13(17)15-10-4-2-1-3-5-10/h1-8H,(H,15,17)
    • InChIKey: MPSDMWLZVDJFGW-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(C(NC2C=CC=CC=2)=O)=CC=1[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 276.03000
  • どういたいしつりょう: 276.03
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 339
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 276.67
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 74.9

じっけんとくせい

  • 密度みつど: 1.44
  • ふってん: 363.2°C at 760 mmHg
  • フラッシュポイント: 173.5°C
  • 屈折率: 1.676
  • PSA: 74.92000
  • LogP: 4.09670

4-Chloro-3-nitrobenzanilide セキュリティ情報

4-Chloro-3-nitrobenzanilide 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

4-Chloro-3-nitrobenzanilide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C277820-2500mg
4-Chloro-3-nitrobenzanilide
41614-16-8
2500mg
$ 195.00 2022-03-28
TRC
C277820-500mg
4-Chloro-3-nitrobenzanilide
41614-16-8
500mg
$ 65.00 2022-03-28
TRC
C277820-1000mg
4-Chloro-3-nitrobenzanilide
41614-16-8
1g
$ 100.00 2022-03-28

4-Chloro-3-nitrobenzanilide 関連文献

4-Chloro-3-nitrobenzanilideに関する追加情報

Introduction to 4-Chloro-3-nitrobenzanilide (CAS No. 41614-16-8)

4-Chloro-3-nitrobenzanilide, identified by the Chemical Abstracts Service Number (CAS No.) 41614-16-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic amide exhibits a unique structural framework that has garnered considerable attention from scientists due to its potential applications in medicinal chemistry and material science. The presence of both chloro and nitro substituents on the benzene ring imparts distinct reactivity, making it a valuable intermediate in synthesizing more complex molecules.

The compound's molecular structure consists of a benzene ring substituted with a chloro group at the 4-position and a nitro group at the 3-position, linked to an aniline moiety through an amide bond. This configuration endows 4-Chloro-3-nitrobenzanilide with a rich chemical profile, enabling diverse functionalization strategies. The electron-withdrawing nature of the nitro group and the electron-donating effect of the amino group create a balance that influences its reactivity in various chemical transformations.

In recent years, 4-Chloro-3-nitrobenzanilide has been explored as a key intermediate in the synthesis of biologically active compounds. Researchers have leveraged its structural features to develop novel pharmacophores targeting various therapeutic areas. For instance, studies have demonstrated its utility in constructing derivatives with antimicrobial, anti-inflammatory, and anticancer properties. The ability to modify both the aromatic ring and the amide moiety allows for fine-tuning of biological activity, making this compound a versatile tool in drug discovery.

One of the most compelling aspects of 4-Chloro-3-nitrobenzanilide is its role in developing advanced materials. The nitro group's ability to participate in metal coordination has led to investigations into its use as a ligand or precursor for metal-organic frameworks (MOFs). These materials have applications ranging from gas storage to catalysis, showcasing the broad utility of this compound beyond pharmaceuticals. Additionally, the chloro substituent provides a handle for further functionalization, enabling the creation of polymers with tailored properties.

The synthesis of 4-Chloro-3-nitrobenzanilide typically involves multi-step organic reactions, starting from readily available aromatic precursors. The process often begins with nitration followed by chlorination, with careful control over reaction conditions to ensure high yield and purity. Advances in catalytic methods have further refined these synthetic routes, reducing waste and improving efficiency. Such innovations align with the growing emphasis on sustainable chemistry practices in industrial applications.

Recent research has also highlighted the compound's potential in photodynamic therapy (PDT). The nitro group can be excited by light sources, generating reactive oxygen species that can selectively target diseased cells. By incorporating 4-Chloro-3-nitrobenzanilide into drug delivery systems, researchers aim to enhance PDT efficacy while minimizing side effects. This application underscores the interdisciplinary nature of modern chemical research, where compounds like this bridge traditional organic chemistry with cutting-edge biomedical technologies.

The structural versatility of 4-Chloro-3-nitrobenzanilide extends to its role as a building block for agrochemicals. Derivatives of this compound have shown promise as herbicides and fungicides due to their ability to disrupt essential metabolic pathways in plants. By modifying specific functional groups, chemists can optimize bioactivity while ensuring environmental safety. Such efforts are critical in addressing global food security challenges through sustainable agricultural practices.

In conclusion, 4-Chloro-3-nitrobenzanilide (CAS No. 41614-16-8) represents a cornerstone in synthetic chemistry with far-reaching implications across multiple industries. Its unique structural features enable diverse applications in pharmaceuticals, materials science, and agriculture, driven by ongoing advancements in synthetic methodologies and interdisciplinary research. As scientists continue to uncover new possibilities for this compound, its significance is poised to grow even further.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量